1-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}azepane
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Description
The compound “1-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}azepane” is also known as L-371,257 . It is a potent and selective oxytocin receptor antagonist . It has a high affinity for the human oxytocin (OT) receptor and displays over 800-fold selectivity over human arginine vasopressin receptors V1a and V2 .
Synthesis Analysis
While specific synthesis details for “this compound” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C28H33N3O6 . The compound has a molecular weight of 507.59 .Physical and Chemical Properties Analysis
The compound “this compound” is soluble to 5 mM in DMSO with gentle warming .Mechanism of Action
Properties
IUPAC Name |
1-[4-[5-(azepane-1-carbonyl)-2-methoxyphenoxy]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-16(24)22-13-9-18(10-14-22)27-20-15-17(7-8-19(20)26-2)21(25)23-11-5-3-4-6-12-23/h7-8,15,18H,3-6,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQFOZLKBCTFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)N3CCCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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